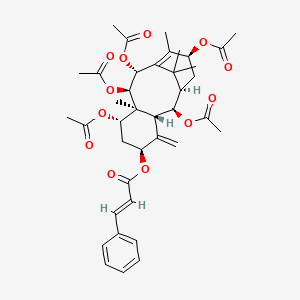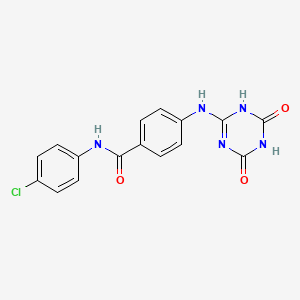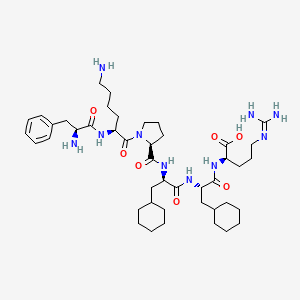
H-D-CHA-Ala-Arg-pNA (diacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-CHA-Ala-Arg-pNA (diacetate) is a chromogenic substrate used in amidolytic assays. It is the diacetate form of H-D-CHA-Ala-Arg-pNA, which is known for its application in measuring enzyme activity, particularly thrombin . The compound has a molecular weight of 638.71 and a chemical formula of C28H46N8O9 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-CHA-Ala-Arg-pNA (diacetate) involves the coupling of cyclohexylalanyl, alanyl, and arginine residues with para-nitroanilide. The diacetate form is achieved by acetylating the compound with acetic acid . The reaction conditions typically involve:
Buffer: 20 mM Tris, 200 mM NaCl, 0.1% PEG 8000, pH 8.0
Temperature: 37°C
Substrate: 0.5 mM
Enzyme: 5 nM human Thrombin
Industrial Production Methods
Industrial production methods for H-D-CHA-Ala-Arg-pNA (diacetate) are not extensively documented. the process likely involves large-scale peptide synthesis techniques, followed by purification and acetylation steps to obtain the diacetate form .
Analyse Des Réactions Chimiques
Types of Reactions
H-D-CHA-Ala-Arg-pNA (diacetate) primarily undergoes amidolytic reactions, where it serves as a substrate for enzymes like thrombin . The compound can also participate in hydrolysis reactions due to the presence of amide bonds.
Common Reagents and Conditions
Reagents: Human thrombin, acetic acid
Conditions: pH 8.0, 37°C, presence of buffer solutionsMajor Products Formed
The major product formed from the amidolytic reaction of H-D-CHA-Ala-Arg-pNA (diacetate) is para-nitroaniline, which is released upon cleavage by the enzyme .
Applications De Recherche Scientifique
H-D-CHA-Ala-Arg-pNA (diacetate) is widely used in scientific research for its role as a chromogenic substrate in enzyme assays. Its applications include:
Chemistry: Used in the study of enzyme kinetics and inhibition.
Biology: Employed in assays to measure the activity of proteolytic enzymes like thrombin.
Medicine: Utilized in diagnostic assays to monitor blood coagulation and related disorders.
Industry: Applied in the development of pharmaceuticals and enzyme-based products
Mécanisme D'action
H-D-CHA-Ala-Arg-pNA (diacetate) exerts its effects by serving as a substrate for amidolytic enzymes. When the enzyme, such as thrombin, cleaves the amide bond in the compound, it releases para-nitroaniline, which can be quantitatively measured due to its chromogenic properties . This mechanism allows researchers to monitor enzyme activity and kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-D-CHA-Ala-Arg-pNA: The non-diacetate form, used similarly in enzyme assays
H-D-CHA-Ala-Arg-pNA (HY-150523): Another form of the compound used in similar applications
Uniqueness
H-D-CHA-Ala-Arg-pNA (diacetate) is unique due to its diacetate form, which enhances its solubility and stability in aqueous solutions. This makes it particularly suitable for use in various biochemical assays .
Propriétés
Formule moléculaire |
C28H46N8O9 |
|---|---|
Poids moléculaire |
638.7 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C24H38N8O5.2C2H4O2/c1-15(29-22(34)19(25)14-16-6-3-2-4-7-16)21(33)31-20(8-5-13-28-24(26)27)23(35)30-17-9-11-18(12-10-17)32(36)37;2*1-2(3)4/h9-12,15-16,19-20H,2-8,13-14,25H2,1H3,(H,29,34)(H,30,35)(H,31,33)(H4,26,27,28);2*1H3,(H,3,4)/t15-,19+,20-;;/m0../s1 |
Clé InChI |
GOOYGVMAIMOCLQ-AWFQOOCHSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2CCCCC2)N.CC(=O)O.CC(=O)O |
SMILES canonique |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2CCCCC2)N.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)

![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)



![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)


